Chlorothiazide-13C,15N2

Isotopic Purity Mass Spectrometry Internal Standard

Chlorothiazide-13C,15N2 (CAS 1189440-79-6) is a stable isotope-labeled analog of the thiazide diuretic chlorothiazide, incorporating one 13C atom and two 15N atoms into its molecular framework. The unlabeled compound (CAS 58-94-6, C7H6ClN3O4S2, MW 295.72) is an orally active diuretic and antihypertensive agent.

Molecular Formula C7H6ClN3O4S2
Molecular Weight 298.7 g/mol
CAS No. 1189440-79-6
Cat. No. B563627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorothiazide-13C,15N2
CAS1189440-79-6
Synonyms6-Chloro-7-sulfamyl-1,2,4-benzothiadiazine-1,1-dioxide-13C,15N2;  6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide-13C,15N2 1,1-dioxide;  Chlorthiazide-13C,15N2; Chlotride-13C,15N2; Diuril-13C,15N2;  Saluric-13C,15N2; 
Molecular FormulaC7H6ClN3O4S2
Molecular Weight298.7 g/mol
Structural Identifiers
InChIInChI=1S/C7H6ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13)/i3+1,9+1,11+1
InChIKeyJBMKAUGHUNFTOL-FWIHXHLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorothiazide-13C,15N2 (CAS 1189440-79-6): 13C- and 15N-Labeled Reference Standard for Thiazide Diuretic Quantification and Impurity Testing


Chlorothiazide-13C,15N2 (CAS 1189440-79-6) is a stable isotope-labeled analog of the thiazide diuretic chlorothiazide, incorporating one 13C atom and two 15N atoms into its molecular framework. The unlabeled compound (CAS 58-94-6, C7H6ClN3O4S2, MW 295.72) is an orally active diuretic and antihypertensive agent . The labeled variant possesses a molecular formula of C6(13C)H6ClN(15N)2O4S2, a molecular weight of 298.70 g/mol, and an exact mass of 297.94600 . This compound serves dual roles: as an isotope-labeled internal standard for LC-MS/MS and GC-MS quantification of chlorothiazide in biological matrices, and as Hydrochlorothiazide EP Impurity A-13C,15N2 for pharmaceutical impurity profiling compliant with USP and EP pharmacopeial standards [1][2].

Why Unlabeled Chlorothiazide or Deuterated Analogs Cannot Substitute for Chlorothiazide-13C,15N2 in Regulated Bioanalysis


In quantitative LC-MS/MS and GC-MS workflows, unlabeled chlorothiazide cannot correct for matrix-induced ion suppression or enhancement, which introduces significant variability in precision and accuracy . While deuterated internal standards offer a mass shift, they are susceptible to deuterium-hydrogen exchange and chromatographic retention time shifts that can compromise co-elution and quantification fidelity . In contrast, 13C- and 15N-labeled internal standards exhibit nearly identical physicochemical behavior to the native analyte while providing a robust mass difference, ensuring superior correction of matrix effects and ionization variability [1]. Moreover, for regulatory impurity profiling of hydrochlorothiazide drug products, unlabeled chlorothiazide reference standards lack the isotopic signature required to distinguish the impurity from the labeled internal standard during MS/MS detection, making Chlorothiazide-13C,15N2 indispensable for compliance with USP and EP impurity testing requirements .

Quantitative Differentiation of Chlorothiazide-13C,15N2: Isotopic Purity, Mass Shift, and Matrix Effect Correction


Isotopic Purity >99.0 atom% Ensures Minimal Cross-Talk in MS/MS Quantification

Chlorothiazide-13C,15N2 reference standards from certified suppliers exhibit isotopic purity exceeding 99.0 atom% (MS) . This high isotopic enrichment minimizes the presence of unlabeled chlorothiazide molecules that would otherwise contribute to the analyte signal in the MS/MS channel, thereby reducing cross-talk and improving the lower limit of quantification (LLOQ).

Isotopic Purity Mass Spectrometry Internal Standard

Mass Shift of +3 Da Relative to Unlabeled Chlorothiazide Enables Unambiguous MS/MS Discrimination

The incorporation of one 13C atom (+1 Da) and two 15N atoms (+2 Da) yields a net mass shift of +3 Da compared to unlabeled chlorothiazide (MW 295.72 → 298.70) . This mass increment is sufficient to clearly separate the isotopic cluster of the internal standard from the native analyte in both Q1 and Q3 mass analyzers during multiple reaction monitoring (MRM) .

Mass Shift Selectivity LC-MS/MS

13C/15N Labeling Avoids Deuterium-Induced Retention Time Shifts Observed with d-Labeled Analogs

Deuterated internal standards often exhibit slight chromatographic retention time shifts relative to the native analyte due to differences in hydrogen bonding and lipophilicity, which can lead to differential matrix effects during gradient elution . In contrast, 13C- and 15N-labeled internal standards co-elute precisely with the unlabeled analyte because carbon and nitrogen isotope substitution does not alter physicochemical properties such as pKa or LogP [1].

Retention Time Shift Deuterium Exchange 13C-Labeling

Overall Purity >99.0% (HPLC) Supports Regulatory-Grade Impurity Profiling of Hydrochlorothiazide Drug Products

As Hydrochlorothiazide EP Impurity A-13C,15N2, this compound is supplied with overall HPLC purity exceeding 99.0% . This high chemical purity ensures that the reference standard itself does not introduce interfering impurities that could compromise the accurate quantification of chlorothiazide as an impurity in hydrochlorothiazide active pharmaceutical ingredient (API) or finished drug products.

HPLC Purity Impurity Profiling Regulatory Compliance

Documented Shelf Life of 24 Months at 2-8°C Provides Procurement Certainty for Multi-Year Studies

Chlorothiazide-13C,15N2 reference standard is assigned a shelf life of 24 months when stored under refrigeration (2-8°C) . This documented stability period enables laboratories to plan multi-year analytical projects and regulatory submissions without the risk of standard degradation or the need for frequent re-qualification.

Shelf Life Stability Reference Standard Management

Chlorothiazide-13C,15N2 Application Scenarios: LC-MS/MS Quantification, Impurity Testing, and Multi-Residue Analysis


Isotope Dilution LC-MS/MS Quantification of Chlorothiazide in Human Plasma for Bioequivalence Studies

Chlorothiazide-13C,15N2 serves as the optimal internal standard for the quantitative determination of chlorothiazide in human plasma using LC-ESI-MS/MS. The +3 Da mass shift enables unambiguous MRM transition selection without interference from the native analyte's isotopic envelope . Its high isotopic purity (>99.0 atom%) minimizes cross-talk, while 13C/15N labeling ensures precise co-elution, thereby correcting for matrix effects that would otherwise compromise accuracy and precision in bioequivalence assessments .

Regulatory Impurity Profiling of Hydrochlorothiazide API and Finished Dosage Forms

As Hydrochlorothiazide EP Impurity A-13C,15N2, this compound is essential for quantifying chlorothiazide impurity levels in hydrochlorothiazide drug substances and products. The isotopic label permits the use of isotope dilution mass spectrometry (IDMS) for accurate impurity quantification even in the presence of complex excipient matrices, while the high HPLC purity (>99.0%) and compliance with USP and EP guidelines support ANDA and DMF submissions [1].

Multi-Residue Screening of Thiazide Diuretics in Environmental and Forensic Matrices

In environmental water monitoring and forensic toxicology, Chlorothiazide-13C,15N2 can be incorporated into multi-residue LC-MS/MS methods targeting a panel of thiazide diuretics. Its stable isotope labeling enables matrix-matched calibration and recovery assessment across diverse sample types—including surface water, wastewater, and urine—thereby providing defensible quantification data that meets the stringent identification criteria of regulatory frameworks such as the EU Water Framework Directive .

Method Development and Validation for Chlorothiazide Metabolite Profiling

Researchers investigating the metabolic fate of chlorothiazide in preclinical species or human hepatocyte incubations can employ Chlorothiazide-13C,15N2 as a stable isotope-labeled tracer. The 13C and 15N labeling allows for the differentiation of exogenously added parent compound from endogenously formed metabolites during HRMS analysis, facilitating accurate determination of metabolic stability and identification of major biotransformation pathways .

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